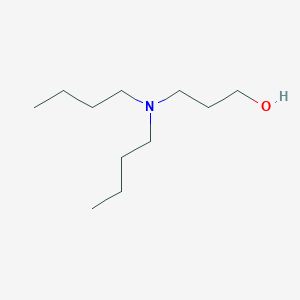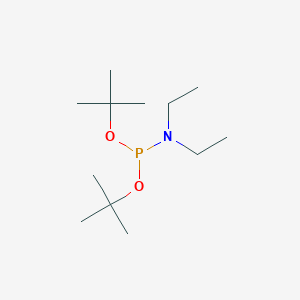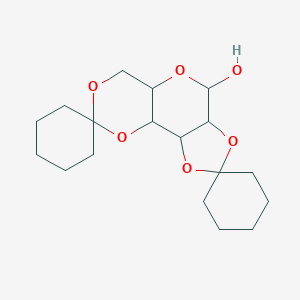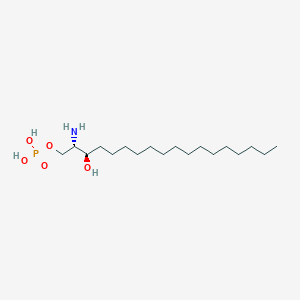
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate (MCTC) is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. It has gained significant attention in scientific research due to its potential as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The exact mechanism of action of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism.
Biochemical and Physiological Effects:
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate in lab experiments is its easy synthesis and availability. However, its low solubility in water and other common solvents can limit its use in certain experiments. Additionally, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Future Directions
There are several future directions for the research and development of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate. One area of interest is the synthesis of new bioactive molecules using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate as a building block. Another area of interest is the development of new synthetic methods for Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. Additionally, the investigation of the potential environmental impact of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives should be further explored.
Synthesis Methods
The synthesis of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride and dimethylformamide (DMF) to form 3-(chlorocarbonyl)thiophene-2-carboxylic acid chloride. This intermediate is then reacted with methanol in the presence of a base such as triethylamine to form Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate.
Scientific Research Applications
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been widely used as a building block for the synthesis of various bioactive molecules such as antitumor, antifungal, and antibacterial agents. It has also been used as a precursor for the synthesis of thiophene-based polymers and materials.
properties
CAS RN |
116722-19-1 |
|---|---|
Product Name |
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate |
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
methyl 3-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3 |
InChI Key |
IQZWQGGIECIELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)C(=O)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C(=O)Cl |
synonyms |
2-Thiophenecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)


![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

